N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a furan ring, a thiomorpholine ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the thiomorpholine moiety through a nucleophilic substitution reaction. The trifluoromethyl phenyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiomorpholine ring can be reduced to form thiomorpholine-2-yl derivatives.
Substitution: The trifluoromethyl phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the thiomorpholine ring can produce thiomorpholine-2-yl derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, while the thiomorpholine ring can modulate the compound’s binding affinity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
N-[2-(furan-2-yl)-2-(piperidin-4-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide: Contains a piperidine ring instead of a thiomorpholine ring.
Uniqueness
N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3S/c20-19(21,22)13-3-1-4-14(11-13)24-18(27)17(26)23-12-15(16-5-2-8-28-16)25-6-9-29-10-7-25/h1-5,8,11,15H,6-7,9-10,12H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZNTHRJHLSPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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